Spinosan B
Description
Historical Context of Spinosyn Discovery and Related Compounds
The journey of the spinosyns began in 1982 when a scientist from Eli Lilly and Company collected a soil sample from an abandoned rum distillery on a Caribbean island. umn.eduyoutube.com This sample contained a novel species of actinomycete bacteria, which was officially described in 1990 as Saccharopolyspora spinosa. wikipedia.orgmicrobiologyresearch.org In 1985, researchers testing fermented extracts from this bacterium discovered potent insecticidal activity against mosquito larvae, with subsequent tests showing effects on caterpillars. youtube.com
Initial investigations of the fermentation broth of the wild-type S. spinosa strain revealed a complex mixture of related compounds. lukasiewicz.gov.pl These were initially designated with an alphanumeric code (A83543A, A83543B, etc.) and were later named spinosyns, distinguished by letters. lukasiewicz.gov.pl The primary and most abundant components identified were spinosyn A and spinosyn D. lukasiewicz.gov.plyoutube.com However, the original strain was found to naturally produce several other analogs. lukasiewicz.gov.pl
Table 1: Spinosyns Initially Identified from Wild-Type Saccharopolyspora spinosa
| Compound Name |
|---|
| Spinosyn A |
| Spinosyn B |
| Spinosyn C |
| Spinosyn D |
| Spinosyn E |
| Spinosyn F |
| Spinosyn G |
| Spinosyn H |
| Spinosyn J |
The mixture of the two most active metabolites, spinosyn A and spinosyn D (in an approximate 17:3 or 85:15 ratio), was developed into the commercial insecticide known as Spinosad. wikipedia.orgumn.edupagepressjournals.org This product, first registered in the United States in 1997, represented a new class of insect control agents derived from a natural source. wikipedia.orgyoutube.com
Diverse Origins and Bioproduction Pathways of Spinosyn B and Related Analogs
Spinosyn B is a secondary metabolite naturally produced during the aerobic fermentation of the soil bacterium Saccharopolyspora spinosa. lukasiewicz.gov.plherts.ac.uk The biosynthesis of the spinosyn family is a complex process encoded by a large, 74-kb gene cluster (spn). nih.govoup.com The core structure, a polyketide aglycone, is assembled by a type I polyketide synthase (PKS) from acetate (B1210297) and propionate-derived units (malonyl-CoA, methylmalonyl-CoA, and propionyl-CoA). karger.comnih.gov Following the creation of the tetracyclic lactone, two deoxy-sugars, forosamine (B98537) and a tri-O-methylated rhamnose, are synthesized and attached to complete the molecule. nih.govnih.gov
Spinosyn B is produced alongside other spinosyns by the wild-type S. spinosa, though typically in smaller quantities than spinosyns A and D. lukasiewicz.gov.pl The variation among the natural spinosyns arises from differences in the substrates or enzymes utilized during the biosynthetic process. nih.gov Furthermore, different strains of Saccharopolyspora can produce different sets of spinosyns. researchgate.net For instance, a different species, Saccharopolyspora pogona, was discovered to produce butenyl-spinosyns, which are structurally similar to the classical spinosyns but differ in the side chain at the C-21 position. nih.govnih.gov
Given the low yields of spinosyns from wild-type strains, significant research has focused on enhancing production through various methods: mdpi.com
Fermentation Optimization : The yield of spinosyns can be increased by optimizing the fermentation media. Studies have shown that adding certain vegetable oils, such as strawberry seed oil and camellia oil, can significantly boost production by providing precursors for the biosynthetic pathway. karger.com Optimizing the concentration and addition time of nutrients like phosphate (B84403) has also been shown to enhance spinosad biosynthesis. scispace.com
Metabolic and Genetic Engineering : A primary strategy for increasing yield is the genetic modification of S. spinosa. This includes overexpressing the entire 74-kb spn gene cluster, which has been shown to more than double spinosad production. nih.gov Other approaches involve duplicating parts of the gene cluster, introducing genes from other organisms to boost precursor supply, or using mutagenesis techniques to screen for high-producing strains. oup.comnih.govmdpi.com These genetic manipulations can alter the metabolic flux, directing more precursors like acetyl-CoA and malonyl-CoA towards spinosyn synthesis. mdpi.comscispace.com
Current Academic Significance and Research Trajectories of Spinosyn B
The academic significance of the spinosyn family, including Spinosyn B, is rooted in their discovery as a novel class of insecticides with a unique mode of action. researchgate.netnih.gov They act as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, a mechanism distinct from other major insecticide classes. researchgate.netresearchgate.netresearchgate.net This has made them valuable tools for integrated pest management programs, particularly where resistance to other insecticides is a concern. researchgate.netcotton.org
While the commercial product Spinosad focuses on spinosyns A and D, the study of the less abundant analogs like spinosyn B is crucial for a deeper understanding of this chemical family. Research on the full profile of naturally produced spinosyns provides vital information for structure-activity relationship (SAR) studies. researchgate.net These studies have demonstrated that even minor modifications to the spinosyn structure, whether on the tetracyclic core or the attached sugars, can cause significant changes in insecticidal potency and spectrum. cotton.org This knowledge was fundamental to the development of second-generation semi-synthetic spinosyns, such as spinetoram (B1464634). nih.govresearchgate.net
The research scope for Spinosyn B is intrinsically linked to the broader investigation of the entire spinosyn family. Key research trajectories where Spinosyn B is relevant include:
Biosynthesis and Regulation : A primary research focus is to fully elucidate the intricate enzymatic steps and regulatory networks governing the biosynthesis of each spinosyn analog. nih.govnih.gov Understanding why the cell produces a mixture of compounds, including Spinosyn B, can provide insights into the metabolic state and regulatory controls within S. spinosa. mdpi.com
Metabolic Engineering and Combinatorial Biosynthesis : Spinosyn B is part of the natural library of compounds that scientists use as a template for creating novel molecules. By manipulating the spinosyn biosynthetic gene cluster, researchers aim to generate new analogs with potentially improved properties. nih.govgoogle.com Understanding the formation of natural variants like Spinosyn B is essential for these engineering efforts.
Structure-Activity Relationship (SAR) Studies : The structural differences between Spinosyn B and the more active spinosyns A and D are of great interest. Spinosyn B serves as a key data point in SAR models that aim to correlate specific structural features with biological activity. cotton.org This is fundamental for the rational design of future insecticides. researchgate.net
Environmental Fate and Metabolism : In environmental studies, spinosyn B has been identified as a major degradation product of spinosyn A in soil metabolism experiments conducted in the dark. apvma.gov.au This makes the study of spinosyn B's formation, persistence, and properties critical for understanding the environmental fate of spinosad-based products.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methoxyphenyl)-6-methoxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-6-12-14(9-18)17(22-16(12)8-11)13-5-3-10(19)7-15(13)21-2/h3-9,19H,1-2H3 |
InChI Key |
HHCUPEXQXWEBHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C3=C(C=C(C=C3)O)OC)C=O |
Synonyms |
spinosan B |
Origin of Product |
United States |
Biosynthesis and Bioproduction of Spinosan B and Spinosyn Family Members
Genetics of Spinosyn Biosynthesis in Saccharopolyspora spinosa
The genetic blueprint for spinosyn production is primarily located within a 74 kb gene cluster in the S. spinosa genome. nih.govresearchgate.net This cluster contains the majority of the genes required for creating the complex tetracyclic lactone structure and attaching its characteristic sugar moieties. nih.gov
The core of the spinosyn molecule is a 21-carbon polyketide backbone, assembled by a Type I polyketide synthase (PKS). researchgate.net This enzymatic complex is encoded by five large, contiguous genes: spnA, spnB, spnC, spnD, and spnE. nih.gov These genes encode the PKS subunits that catalyze the stepwise condensation of acetate (B1210297) and propionate units (derived from malonyl-CoA and methylmalonyl-CoA) to generate the linear polyketide chain that is the precursor to the final macrolactone structure. researchgate.net
| Gene | Encoded Protein | Function in Spinosyn Biosynthesis |
| spnA-E | Type I Polyketide Synthase (PKS) | Catalyze the assembly of the 21-carbon linear polyketide backbone from acetate and propionate precursors. nih.gov |
Following the synthesis of the polyketide backbone and its release as a macrolactone, a series of post-PKS modification enzymes act sequentially to fold and cross-link the structure into its distinctive tetracyclic core. nih.gov This intricate process, often termed "cross-bridging," is critical for the molecule's bioactivity.
The key enzymes and their functions are:
SpnJ : A flavin-dependent oxidase that catalyzes the first committed step of the modification cascade. It oxidizes the hydroxyl group at the C-15 position of the macrolactone. e-fas.org
SpnM : This enzyme facilitates a subsequent 1,4-dehydration of the intermediate. e-fas.org
SpnF : The resulting unsaturated intermediate undergoes a transannular [4+2]-cycloaddition (a Diels-Alder type reaction) to form a tricyclic structure. This reaction can occur spontaneously but is accelerated by the enzyme SpnF.
SpnL : The final carbon-carbon bond that completes the characteristic tetracyclic perhydro-as-indacene ring system is formed by SpnL, which is believed to catalyze a Rauhut-Currier reaction.
| Enzyme | Gene | Function in Tetracyclic Core Formation |
| SpnJ | spnJ | Flavin-dependent oxidase; oxidizes the C-15 hydroxyl group of the macrolactone. e-fas.org |
| SpnM | spnM | Catalyzes a 1,4-dehydration of the SpnJ product. e-fas.org |
| SpnF | spnF | Accelerates an intramolecular [4+2] cycloaddition to form the tricyclic intermediate. |
| SpnL | spnL | Catalyzes the final C-C bond formation to complete the tetracyclic core. |
The spinosyn aglycone (the tetracyclic core) is further decorated by the attachment of two unique deoxysugars: D-forosamine and tri-O-methyl-L-rhamnose. nih.gov These sugar moieties are crucial for the insecticidal activity of the final compounds. The biosynthesis of these sugars and their attachment are governed by a suite of genes within and outside the main spn cluster.
The general pathway involves:
NDP-glucose formation : The pathways for both sugars begin with glucose-1-phosphate and diverge from the common intermediate NDP-4-keto-6-deoxy-D-glucose. researchgate.net
Rhamnose Synthesis and Methylation : Genes such as gtt, gdh, epi, and kre are involved in rhamnose biosynthesis. nih.gov The glycosyltransferase SpnG attaches the rhamnose to the C-9 hydroxyl of the aglycone. Subsequently, three methyltransferases—SpnH, SpnI, and SpnK—catalyze the sequential O-methylation at the 4', 2', and 3' positions of the rhamnose moiety, respectively.
Forosamine (B98537) Synthesis and Attachment : The biosynthesis of forosamine is governed by genes including spnN, spnO, spnP, spnQ, spnR, and spnS. nih.gov The glycosyltransferase SpnP attaches the forosamine sugar to the C-17 position of the pseudoaglycone (the rhamnose-containing intermediate). nih.gov
The industrial production of spinosyns is limited by the complexity of the biosynthetic pathway and the tight regulation of precursor supply. Metabolic engineering has been employed to enhance yields. Strategies include:
Overexpression of Pathway Genes : Duplicating or overexpressing key genes in the pathway, such as those for deoxysugar biosynthesis, has been shown to significantly increase spinosyn yield. nih.gov Overexpression of the entire 74-kb spn gene cluster has resulted in a 124% increase in spinosad production. nih.gov
Increasing Precursor Pools : Enhancing the intracellular pools of malonyl-CoA and methylmalonyl-CoA, the building blocks for the PKS, is a key strategy. This can involve engineering central carbon metabolism to direct more flux towards these precursors. researchgate.net
Regulatory Gene Manipulation : Overexpression of positive regulatory genes, such as LysR-family transcriptional regulators, can upregulate the entire biosynthetic gene cluster, leading to higher productivity. nih.gov
| Strategy | Target Genes/Pathways | Outcome |
| Gene Cluster Overexpression | Entire 74-kb spn cluster | 124% increase in spinosad yield. nih.gov |
| Deoxysugar Pathway Engineering | Early-step deoxysugar biosynthesis genes | Significant increase in spinosyn yield. nih.gov |
| Regulatory Engineering | Positive regulators (e.g., ORF-L16) | Upregulation of spinosad biosynthesis. nih.gov |
Biosynthesis of Compounds in Amphibian Secretions (e.g., Paa spinosa)
A review of scientific literature confirms that spinosyn family compounds, including Spinosan B, are products of microbial polyketide synthesis from Saccharopolyspora spinosa. They are not known to be produced by amphibians. The frog species Paa spinosa (now commonly known as Quasipaa spinosa), or the giant spiny frog, produces a variety of bioactive compounds in its skin secretions, but these are peptides, which have a fundamentally different structure and biosynthetic origin from the spinosyn polyketides. nih.govresearchgate.net
The biosynthesis of peptides in frog skin follows a ribosomal pathway, which is elucidated through molecular cloning and sequencing techniques. uol.de
Precursor Structure : Frog skin peptides are synthesized as larger precursor proteins (prepropeptides). uol.de Analysis of cloned cDNAs from various frog species reveals a common architecture for these precursors:
An N-terminal signal sequence that directs the protein for secretion.
An acidic spacer region.
The C-terminal sequence of the mature, bioactive peptide. researchgate.net
Post-Translational Processing : After translation from mRNA, the precursor protein undergoes a series of post-translational modifications. Proteolytic enzymes cleave the signal peptide and the acidic spacer region to release the final active peptide. uol.de This process allows for the safe storage of inactive pro-peptides within the frog's granular skin glands until they are secreted in response to stress or threat.
Identification : These peptides are isolated from skin secretions and their amino acid sequences are determined. nih.gov This information is then used to design probes to screen a cDNA library made from the frog's skin mRNA, allowing for the isolation and sequencing of the genes encoding the peptide precursors. Studies on Quasipaa spinosa have used these methods to identify peptides with antioxidant and immunomodulatory properties. nih.govresearchgate.net
Enzymatic Processing and Maturation of Spinosyns
The biosynthesis of spinosyns, including Spinosyn B, involves a series of complex enzymatic modifications following the initial assembly of the polyketide backbone by a Type I polyketide synthase (PKS). This maturation process is critical for the formation of the final, biologically active tetracyclic lactone structure. The process includes cyclization events and the attachment and modification of two deoxy-sugar moieties: forosamine and rhamnose.
A crucial part of the maturation process is the glycosylation of the aglycone. The spinosyn structure features a forosamine sugar attached at the C-17 position and a tri-O-methylated rhamnose at the C-9 position. nih.gov The enzyme SpnP, a glycosyltransferase, is responsible for attaching the forosamine moiety to the spinosyn pseudoaglycone. acs.org The biosynthesis and attachment of the rhamnose sugar are handled by another set of enzymes. The subsequent permethylation of this rhamnose is a critical step, as the methylation pattern significantly impacts the insecticidal activity of the final compound. nih.gov This process is carried out by three distinct S-adenosyl-L-methionine (SAM)-dependent methyltransferases encoded by the spnI, spnK, and spnH genes. nih.govkorea.ac.kr Biochemical studies have unambiguously established their specific roles and the precise sequence of methylation. nih.gov
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| SpnF | spnF | Catalyzes intramolecular [4+2] cycloaddition to form the tetracyclic core. | nih.gov |
| SpnL | spnL | Catalyzes an intramolecular C-C bond formation, likely a Rauhut-Currier reaction. | acs.org |
| SpnM | spnM | Performs a 1,4-dehydration of the polyketide intermediate. | nih.gov |
| SpnP | spnP | Forosaminyltransferase; attaches forosamine to the C-17 hydroxyl group of the aglycone. | acs.org |
| SpnI | spnI | Rhamnose 2'-O-methyltransferase. | nih.govkorea.ac.kr |
| SpnK | spnK | Rhamnose 3'-O-methyltransferase. | nih.govkorea.ac.kr |
| SpnH | spnH | Rhamnose 4'-O-methyltransferase. | nih.govkorea.ac.kr |
The order of the rhamnose methylation events is strictly sequential, proceeding from SpnI to SpnK, and finally to SpnH. korea.ac.kr This specific route is the only productive one for the complete permethylation of the rhamnose moiety. nih.gov The differential expression of the genes encoding these methyltransferases is thought to be a mechanism to regulate the methylation process and avoid the accumulation of intermediate products. nih.gov
Regulatory Mechanisms of Biosynthesis
The production of spinosyns in Saccharopolyspora spinosa and related compounds like butenyl-spinosyn in Saccharopolyspora pogona is a tightly controlled process. acs.orgnih.gov The biosynthesis relies on the expression of a large, 74-kb biosynthetic gene cluster (BGC), referred to as the spn cluster, which contains most of the genes required for production. nih.govresearchgate.net Regulation occurs at multiple levels, including feedback mechanisms and transcriptional control of the BGC, to ensure efficient production of these complex secondary metabolites.
Feedback Inhibition and Catabolite Repression
Carbon catabolite repression is another crucial regulatory mechanism that allows microorganisms to prioritize the use of rapidly metabolizable carbon sources, such as glucose. wikipedia.orgfrontiersin.org This process can impact the production of secondary metabolites. In the biosynthesis of butenyl-spinosyn by S. pogona, a TetR family transcriptional regulator, SP_2854, has been shown to positively regulate production by influencing glucose metabolism. nih.gov This link suggests that the availability of preferred carbon sources can modulate the expression of the biosynthetic pathway, a hallmark of catabolite repression. nih.gov When an easily metabolized carbon source like glucose is abundant, the synthesis of enzymes for metabolizing other sources, including pathways for secondary metabolites, can be repressed. wikipedia.orgfrontiersin.org
Transcriptional and Translational Regulation of Biosynthetic Gene Clusters
The primary level of regulation for spinosyn production is transcriptional control of the spn gene cluster. This cluster is organized into at least six distinct transcription units with seven promoters. nih.gov The expression of these units is controlled by pathway-specific transcriptional regulators.
One of the most significant is ORF-L16, a LysR family transcriptional regulator located just upstream of the BGC, which acts as a positive regulator, or activator, of spinosad biosynthesis. nih.gov Similarly, in the butenyl-spinosyn producer S. pogona, a TetR family transcriptional regulator, Sp13016, was found to be highly associated with both butenyl-spinosyn synthesis and bacterial growth. acs.org Overexpression of sp13016 led to a 2.84-fold increase in butenyl-spinosyn production, while its deletion significantly reduced the yield. acs.org This demonstrates the powerful role these specific regulators play in controlling the output of the entire pathway.
| Regulator | Family | Organism | Function | Reference |
|---|---|---|---|---|
| ORF-L16 | LysR | Saccharopolyspora spinosa | Positive regulator of spinosad biosynthesis. | nih.gov |
| Sp13016 | TetR | Saccharopolyspora pogona | Positive regulator of butenyl-spinosyn biosynthesis and growth. | acs.org |
| SP_2854 | TetR | Saccharopolyspora pogona | Positive regulator affecting biosynthesis via glucose metabolism. | nih.gov |
Genetic engineering strategies have confirmed the importance of transcriptional regulation. Overexpression of the entire 74-kb spn gene cluster in S. spinosa resulted in a 124% increase in spinosad yield, demonstrating that the level of transcription of the entire BGC is a rate-limiting factor. nih.gov
While transcriptional control is well-documented, translational regulation also plays a role. The large polyketide synthase (PKS) genes (spnA-E) can be prone to truncated mRNA transcripts, leading to inefficient translation and reduced protein synthesis. researchgate.net Strategies to rescue the translation of these truncated mRNAs have been shown to significantly increase the biosynthetic efficiency of the PKS, highlighting that the rate of protein synthesis from these large transcripts is another critical point of regulation. researchgate.net
Chemical Synthesis and Derivatization Strategies for Spinosan B Analogs
Total Synthesis Approaches to Spinosyn Core Structures
The total synthesis of spinosyns is a complex undertaking due to the molecule's unique 5,6,5,12-fused tetracyclic ring system and multiple stereocenters. beilstein-journals.orgnih.gov Several research groups have successfully developed routes to the spinosyn aglycone (the tetracyclic core without the sugar moieties), providing a foundation for creating analogs that are inaccessible through fermentation. nih.gov These synthetic pathways are modular, offering the flexibility to introduce structural variations to the core that are difficult to achieve through semi-synthesis. beilstein-journals.orgnih.gov
The construction of the intricate spinosyn core has been achieved through various elegant chemical reactions and strategic sequences.
Intramolecular Diels-Alder (IMDA) Reactions: A key strategy in several total syntheses involves a transannular Diels-Alder (TDA) reaction to form the complex decahydro-as-indacene core of the molecule. researchgate.net This biomimetic approach mimics a proposed step in the natural biosynthesis of spinosyns. For instance, the Roush group utilized a highly stereoselective IMDA reaction of a macrocyclic precursor to construct the tetracyclic framework. More recently, an organocatalytic IMDA reaction was employed to create the trans-5,6-fused ring system with excellent diastereoselectivity. beilstein-journals.orgd-nb.info
Glycosylation: The stereoselective attachment of the two deoxy-sugars, forosamine (B98537) and rhamnose, to the aglycone is a critical and challenging step. The installation of the β-D-forosamine is particularly difficult. beilstein-journals.org Successful strategies have employed methods like gold-catalyzed Yu glycosylation to install the forosamine moiety with high selectivity. beilstein-journals.orgnih.gov Other approaches have used glycosyl imidates to achieve highly β-selective glycosidation.
A comparison of different total synthesis approaches for the closely related Spinosyn A highlights the evolution of these strategies:
| Lead Researcher | Longest Linear Sequence (LLS) | Total Steps | Key Methodologies |
| Evans | 31 | 37 | Transannular Diels-Alder |
| Paquette | 35 | 44 | Anionic oxy-Cope rearrangement |
| Roush | 23 | 29 | Transannular Diels-Alder, β-selective glycosidation |
| Dai | 15 | 23 | Organocatalytic IMDA, Carbonylative Heck macrolactonization, Yu glycosylation |
This table presents data for the synthesis of Spinosyn A, which shares the same tetracyclic core as Spinosyn B. Data sourced from multiple references. beilstein-journals.orgnih.gov
Controlling the stereochemistry across the numerous chiral centers of the spinosyn molecule is a central theme in its total synthesis. Researchers have employed various tactics to achieve high stereoselectivity.
The transannular Diels-Alder reactions are designed to proceed with high facial selectivity, governed by the conformational constraints of the macrocyclic precursor. In some cases, steric directing groups have been temporarily installed on the macrocycle to guide the cycloaddition to the desired stereochemical outcome. researchgate.net Similarly, organocatalyzed IMDA reactions have proven highly effective in establishing the correct stereochemistry of the trans-fused ring junction. d-nb.infonih.gov In the Paquette synthesis, a highly stereocontrolled anionic oxy-Cope rearrangement was a key step in setting the configuration of multiple stereocenters early in the synthetic sequence. researchgate.net The final glycosylation steps also require carefully chosen conditions and glycosyl donors to ensure the correct anomeric stereochemistry (β for forosamine, α for rhamnose) is obtained. beilstein-journals.org
Semi-Synthesis and Derivatization of Spinosyn B and Related Spinosyns
While total synthesis provides ultimate flexibility, semi-synthesis, which starts from naturally produced spinosyns, is a more practical approach for generating analogs for commercial development. lukasiewicz.gov.pl Over a thousand semi-synthetic analogs have been created by modifying the parent compounds isolated from fermentation broths. lukasiewicz.gov.pl These modifications target the sugar moieties and the tetracyclic core to enhance insecticidal activity, expand the pest spectrum, and improve stability. lukasiewicz.gov.plcotton.org
The two sugar moieties and the tetracyclic lactone are primary targets for chemical modification.
Sugar Moieties: The rhamnose and forosamine sugars are crucial for biological activity, and modifications here can have profound effects. cotton.org
Rhamnose: Changes to the methyl groups on the tri-O-methylrhamnose can significantly alter insecticidal potency. Loss of the methyl group at the 3'-position, for example, greatly reduces activity. cotton.org Conversely, the semi-synthetic insecticide spinetoram (B1464634) is produced by the ethylation of the 3'-hydroxyl group of spinosyns J and L, a modification that significantly boosts activity. lukasiewicz.gov.plresearchgate.net Analogs have also been created by replacing the entire rhamnose unit with simpler bioisosteres, such as C9-O-benzyl groups. d-nb.info
Forosamine: The dimethylamino group on the forosamine sugar of Spinosyn A is a key feature. Spinosyn B differs from Spinosyn A in that this group is a monomethylamine. Further changes to the forosamine nitrogen, however, generally have a smaller impact on activity compared to modifications on the rhamnose sugar. cotton.org Nevertheless, numerous analogs with different N-substituents have been prepared. lukasiewicz.gov.pl More drastic modifications include the complete replacement of the forosamine sugar with other groups. researchgate.netresearchgate.net
Tetracyclic Ring System: Modifications to the aglycone core are also a key strategy for creating new analogs. A significant modification is the selective hydrogenation of the double bond at the C5-C6 position. This change, incorporated into one of the components of spinetoram, enhances stability and reduces soil residues. beilstein-journals.orglukasiewicz.gov.pl Other modifications have included halogenation, epoxidation, and the addition of various functional groups to the lactone ring. google.comlukasiewicz.gov.pl
Semi-synthesis allows for the introduction of a wide array of functional groups not produced by the natural biosynthetic pathway. This is often achieved by first hydrolyzing one or both sugars to yield pseudoaglycones or the full aglycone, respectively. lukasiewicz.gov.pl These intermediates possess free hydroxyl groups at positions C9 and C17, which serve as handles for attaching new functionalities. beilstein-journals.org
This strategy has been used to attach different sugar derivatives or even non-sugar groups to the tetracyclic core. google.com For example, a variety of D-forosamine replacement analogues of spinetoram J have been synthesized, highlighting the potential to develop new insecticides by replacing the natural sugars. researchgate.netresearchgate.net Furthermore, biosynthetic methods have been used to introduce a hydroxyl group at the C-21 position, creating another site for chemical modification. lukasiewicz.gov.pl
The exploration of spinosyn analogs through both fermentation and synthesis has provided valuable insights into structure-activity relationships.
| Analog Type | Source | Key Characteristics | Relative Potency Example |
| Natural Spinosyns | Fermentation | Mixture of related structures (e.g., Spinosyn A & D in spinosad). Activity varies with minor structural changes. cotton.orgcotton.org | Spinosyn A is highly active; Spinosyn J (lacks 3'-O-methyl) has greatly diminished activity. cotton.org |
| Semi-synthetic Analogs | Chemical modification of natural spinosyns | Targeted modifications to improve specific properties like potency, spectrum, or stability. researchgate.net | Spinetoram (semi-synthetic) is more potent and faster-acting than spinosad (natural). pagepressjournals.org |
| Synthetic Mimics | Total Synthesis | Can feature radically different core structures designed to mimic the natural product's conformation. researchgate.netd-nb.info | A tri-aryl mimic was >10-fold more insecticidal than natural spinosad and comparable to semi-synthetic spinetoram. d-nb.info |
Fermentation is highly effective for large-scale production of the parent compounds but is limited in the structural diversity it can generate. nih.gov Semi-synthesis offers a bridge, allowing for targeted modifications of these abundant natural products to create improved second-generation insecticides like spinetoram. researchgate.net Total synthesis, while complex, provides the ultimate freedom to design and create novel analogs, including those with entirely new core structures, to address challenges like insecticide resistance. nih.govresearchgate.netd-nb.info The discovery that a complex, synthetically accessible tri-aryl ring system can mimic the entire tetracyclic core and exhibit potent insecticidal activity demonstrates the power of a purely synthetic approach to evolve natural product chemistry. d-nb.info
Molecular Mechanisms of Action of Spinosan B and Spinosyns
Antioxidant Mechanisms of Frog-Derived Spinosan B
Distinct from the insecticidal macrolides produced by bacteria, a family of peptides isolated from the skin of the frog Paa spinosa has also been named "spinosans". preprints.orgpreprints.orgmdpi.com This family includes a peptide designated Spinosan-B with the sequence DYCKPEECDYYFSFPI. preprints.orgmdpi.com These frog-derived peptides are structurally unrelated to the insecticidal spinosyns and exhibit different biological activities, notably antioxidant properties. preprints.orgmdpi.com
The antioxidant mechanism of these peptides, including this compound, is attributed to their ability to act as direct free radical scavengers. preprints.orgmdpi.comnih.gov Studies have demonstrated their capacity to neutralize free radicals in chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. preprints.orgmdpi.com In one study, frog-derived this compound exhibited a 59% scavenging activity against DPPH radicals at a concentration of 80 μg·mL−1. mdpi.com This direct scavenging of reactive oxygen species (ROS) is a key defense mechanism found in various amphibian skin peptides, protecting the organism from oxidative stress. nih.govfrontiersin.org
| Peptide Name | Source Organism | Amino Acid Sequence | Antioxidant Activity (DPPH Scavenging at 80 μg·mL⁻¹) |
| Spinosan-A | Paa spinosa | DLGKASYPIAYS | 52% mdpi.com |
| Spinosan-B | Paa spinosa | DYCKPEECDYYFSFPI | 59% mdpi.com |
| Spinosan-C | Paa spinosa | DLSMMRKAGSNIVCGLNGLC | 85% mdpi.com |
| Spinosan-D | Paa spinosa | MEELYKEIDDCVNYGNCKTLKLM | 49% mdpi.com |
Free Radical Scavenging Pathways
The direct free radical scavenging activity is not the primary or well-documented mechanism of action for Spinosyn B or other spinosyns. The main role of these compounds is as neurotoxic insecticides. wikipedia.org However, exposure to pesticides, including spinosyns, can induce a state of oxidative stress in organisms by promoting the generation of reactive oxygen species (ROS), which are highly reactive free radicals. biotech-asia.orgekb.egresearchgate.net This increase in ROS can lead to cellular damage. Consequently, the organism's own antioxidant defense systems are activated to neutralize these free radicals. While some natural compounds, like certain phenolics and flavonoids, act directly as free radical scavengers by donating a hydrogen atom preprints.orgnih.gov, spinosyns appear to influence oxidative balance indirectly by triggering an enzymatic response rather than by directly neutralizing radicals themselves.
Activation of Endogenous Antioxidant Enzyme Systems
Exposure to spinosyns has been shown to modulate the activity of endogenous antioxidant enzymes in various organisms, typically as a response to insecticide-induced oxidative stress. mdpi.com These enzymes are the body's primary defense against damage from ROS. ekb.eg Studies on spinosad and the related spinosyn, spinetoram (B1464634), have demonstrated significant alterations in the activity of key antioxidant enzymes.
Key enzymes involved in this response include:
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), acting as a first line of defense against ROS. mdpi.comekb.eg
Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from its toxic effects. mdpi.com
Glutathione (B108866) Peroxidase (GPx): GPx also works to reduce hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reducing agent. biotech-asia.org
Research on various insect species has shown that sublethal exposure to spinosyn-based insecticides can lead to an increase in the activity of SOD and CAT, indicating an adaptive response to combat oxidative stress. mdpi.comnih.gov However, in some cases, high concentrations or prolonged exposure can lead to a decrease in enzyme activity, suggesting the antioxidant system has been overwhelmed. researchgate.netekb.eg For example, a study on the tomato leaf miner, Tuta absoluta, showed that sublethal concentrations of spinetoram led to a significant upregulation of SOD and CAT activity. mdpi.com Conversely, studies on the cowpea weevil, Callosobruchus maculatus, reported a significant decrease in SOD activity after exposure to spinosad. ekb.egals-journal.com
Table 1: Observed Effects of Spinosyns on Endogenous Antioxidant Enzyme Activity in Various Organisms
| Compound | Organism | Enzyme(s) Affected | Observed Effect | Reference |
| Spinetoram | Tuta absoluta (Tomato Leaf Miner) | SOD, CAT | Significant increase in activity | mdpi.com |
| Spinosad | Ceratitis capitata (Fruit Fly) | SOD, CAT, POD, GST | Significant increase in activity | nih.gov |
| Spinosad | Sitophilus oryzae (Rice Weevil) | GPx | Significant increase in activity | biotech-asia.org |
| Spinosad | Oreochromis niloticus (Nile Tilapia) | GPx, GR | Reduction in GPx activity, induction of GR activity | researchgate.net |
| Spinosad | Callosobruchus maculatus (Cowpea Weevil) | SOD, GPx | Decrease in SOD activity, increase in GPx activity | ekb.egals-journal.com |
Note: SOD = Superoxide Dismutase, CAT = Catalase, POD = Peroxidase, GST = Glutathione-S-Transferase, GPx = Glutathione Peroxidase, GR = Glutathione Reductase.
Antimicrobial Mechanisms (if applicable for this compound under study)
While the dominant application of Spinosyn B and its analogs is in agriculture as an insecticide , some research has explored their potential for other bioactivities, including antimicrobial effects. ontosight.ai The primary insecticidal mechanism, targeting nAChRs, is distinct from the classical mechanisms of most antibiotics, which typically involve inhibiting cell wall synthesis, protein synthesis, or DNA replication. oregonstate.educationmdpi.com
Membrane Disruption
Membrane disruption is a common mechanism of action for many antimicrobial agents, particularly antimicrobial peptides (AMPs) and certain small molecules. researchgate.net These agents typically interact with the bacterial cell membrane, often via electrostatic attraction to negatively charged components, leading to membrane permeabilization, leakage of cellular contents, and cell death. oregonstate.education
However, this is not a recognized mechanism of action for Spinosyn B or other spinosyns. The available scientific literature indicates that spinosyns exert their biological effects through specific receptor interactions in the nervous system, not through non-specific disruption of cell membranes. toku-e.comresearchgate.net
Targeting Bacterial and Fungal Pathogens (in vitro research)
The investigation into the direct antibacterial and antifungal properties of spinosyns is an emerging field, and data remains limited compared to the wealth of information on their insecticidal use. Recent studies have begun to explore these activities, with some promising results.
A 2024 study reported that Spinosyn A possesses antibacterial activity. nih.gov Other reports have suggested that spinosyns may have weak or moderate effects against certain bacterial and fungal strains. ontosight.airesearchgate.net For instance, crude extracts of Lasia spinosa (a plant, not the source of spinosyns) showed moderate activity against Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans. researchgate.net In vitro studies with other natural product extracts have demonstrated a range of minimum inhibitory concentrations (MIC) against various pathogens. notulaebotanicae.rophcogj.commdpi.comscielo.brnih.govmdpi.comnih.govnih.govmdpi.com However, specific MIC data for this compound against a wide range of pathogens are not extensively available in peer-reviewed literature. One source indicated weak effects against tested bacterial strains.
Table 2: In Vitro Antimicrobial Activity of Selected Natural Compounds
| Compound/Extract | Target Organism | Activity/Result | Reference |
| Spinosyn A | Bacteria | Reported antibacterial activity | nih.gov |
| β-sitosterol | Staphylococcus aureus | MIC: 0.31 mg/mL | phcogj.com |
| Lasia spinosa extracts | E. coli, S. aureus, C. albicans | Moderate activity observed | researchgate.net |
| Peptide (MP) | Candida albicans | MIC: 2-32 µg/mL | nih.gov |
| Flavonoids | Various Bacteria | Inhibition of energy metabolism and nucleic acid synthesis | csic.es |
Note: This table includes data on other natural products to provide context for antimicrobial research, as specific data for this compound is limited.
Proposed Mechanisms of Cytotoxic Activity (in vitro cell line research)
Recent scientific investigations have revealed that beyond their insecticidal role, spinosyns may possess cytotoxic activity against certain cancer cell lines. This suggests potential, though currently underexplored, applications in oncology. nih.gov The mechanisms underlying this cytotoxicity are distinct from the neurotoxic effects seen in insects and appear to involve the modulation of multiple cellular signaling pathways critical for cancer cell growth and survival. nih.govmdpi.com
A key study published in 2024 investigated the effects of Spinosyn A on the T47-D human breast cancer cell line (an estrogen receptor-positive line). The findings indicated that Spinosyn A exerts significant anti-tumorigenic effects through several mechanisms:
Inhibition of Cell Proliferation: Spinosyn A was shown to reduce the viability and proliferation of T47-D cells in a dose-dependent manner. nih.gov
Induction of Apoptosis: The compound induced programmed cell death (apoptosis), a critical mechanism for eliminating cancerous cells. nih.gov
Cell Cycle Arrest: Treatment with Spinosyn A led to an arrest of the cell cycle, preventing cancer cells from completing the division process. nih.gov
Modulation of Signaling Pathways: RNA sequencing analysis revealed that Spinosyn A treatment altered the expression of numerous genes. The affected genes were significantly enriched in pathways crucial for cancer progression, including the PI3K-Akt signaling pathway, which is a central regulator of cell growth and survival. nih.gov
These findings suggest that spinosyns can impact complex cellular processes beyond their neurotoxic primary function. While research on the cytotoxic potential of this compound itself is sparse, the detailed investigation of Spinosyn A provides a strong foundation for the proposed mechanisms within this class of compounds. Other natural products have also been screened for cytotoxic activity against various cancer cell lines, such as MCF-7, HepG2, and CAL-62, with varying degrees of efficacy. scielo.sa.crnih.govnih.gov
Table 3: Research Findings on the Cytotoxic Activity of Spinosyn A
| Parameter | Cell Line | Key Finding | Proposed Mechanism | Reference |
| Cell Viability | T47-D (Breast Cancer) | Dose-dependent reduction in cell viability | Inhibition of cell proliferation | nih.gov |
| Apoptosis | T47-D (Breast Cancer) | Induction of programmed cell death | Activation of apoptotic pathways | nih.gov |
| Gene Expression | T47-D (Breast Cancer) | Altered expression of 1380 genes | Modulation of PI3K-Akt and other signaling pathways | nih.gov |
| Cell Cycle | T47-D (Breast Cancer) | Arrest of the cell cycle | Disruption of cell division machinery | nih.gov |
Biological Activities and Cellular Targets Non Clinical/in Vitro/in Vivo Research
Antimicrobial Activity (for specific Spinosan B variants/sources)
The discovery program that led to the identification of the spinosyns was specifically designed to find compounds with potent insecticidal properties but without significant antimicrobial activity. ncl.edu.tw This was a deliberate strategy to avoid potential cross-resistance issues with medically important antibiotics. ncl.edu.tw Consequently, the spinosyn class, including Spinosyn B, is not recognized for strong antimicrobial effects.
Antibacterial Effects against Gram-Positive Bacteria
There is no significant evidence to suggest that Spinosyn B possesses potent antibacterial activity against Gram-positive bacteria. The bacterium that produces spinosyns, Saccharopolyspora spinosa, is itself a Gram-positive actinomycete. wikipedia.org The screening process that isolated these compounds favored those that were not broadly antimicrobial. ncl.edu.tw While some studies have investigated the antibacterial properties of various natural and synthetic compounds, there are no dedicated studies confirming such activity for pure Spinosyn B. nih.gov
Antifungal Effects
Similar to its antibacterial profile, Spinosyn B is not known to have inherent antifungal properties. While some research has explored the use of specialized spinosad formulations, such as pH-responsive nanomicelles, which demonstrated some activity against the fungus Fusarium oxysporum, this effect is attributed to the delivery system rather than a direct antifungal action of the spinosad itself. acs.orgnih.gov No studies are available that demonstrate antifungal activity for the Spinosyn B compound alone.
Lack of Sufficient Research Data on Spinosyn B
Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of research focused specifically on the biological activities of the chemical compound Spinosyn B. While extensive research exists for the broader Spinosyn class of compounds, particularly Spinosad (a mixture of Spinosyn A and Spinosyn D) and the individual Spinosyn A component, dedicated studies on the antioxidant and cytotoxic effects of Spinosyn B are largely absent from published findings.
Consequently, it is not possible to provide a thorough and scientifically detailed article on Spinosyn B that adheres to the requested outline, including data on oxidative stress mitigation and concentration-dependent cytotoxic effects on cancer cell lines. The data required to populate such an analysis and create corresponding data tables for Spinosyn B is not available in the current body of scientific research.
Context from Related Spinosyn Compounds
To provide context, research on related spinosyns has shown various biological effects.
Oxidative Stress: Studies on Spinosad have indicated that it can induce oxidative stress in various non-target organisms and cell lines. Research has shown that spinosad exposure can lead to the overproduction of reactive oxygen species (ROS), an increase in lipid peroxidation, and alterations in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in research models such as Sf9 insect cells. elifesciences.orgtandfonline.comnih.gov In fish, spinosad has been observed to cause oxidative effects in brain tissue by altering the glutathione-related antioxidant system. scispace.com Some studies have explored the use of antioxidants to counteract these effects. nih.govresearchgate.net However, these findings are specific to Spinosad and cannot be extrapolated to Spinosyn B without direct experimental evidence.
Cytotoxicity: The cytotoxic potential of Spinosyn A has been investigated against various cancer cell lines. Studies have demonstrated that Spinosyn A can inhibit the proliferation of breast cancer and colorectal cancer cells. nih.govacs.org It has been shown to induce apoptosis and cell cycle arrest, with research identifying its interaction with specific cellular pathways, such as the argininosuccinate (B1211890) synthase (ASS1) and epidermal growth factor receptor (EGFR) pathways. nih.govacs.orgnih.gov These studies often report IC₅₀ values for Spinosyn A across different cell lines. nih.gov One available source mentions that Spinosyn B exhibits low cytotoxicity against human cancer cell lines, with an IC₅₀ value greater than 400 μg/mL. However, this single data point is insufficient for a detailed analysis of concentration-dependent responses and selectivity as requested.
Structure Activity Relationships Sar of Spinosan B and Spinosyns
Impact of Substituent Variations on Biological Potency
Even minor alterations to the spinosyn framework can lead to significant changes in insecticidal activity. cotton.orgcotton.org The key areas of modification that influence potency are the tetracyclic macrolide core and the appended sugar moieties. cotton.orgcotton.org
Modifications on the Tetracyclic Macrolide Ring System
The tetracyclic ring system is a critical determinant of the insecticidal efficacy of spinosyns. cotton.org Variations in the substitution pattern on this core structure can profoundly influence biological activity. cotton.org For instance, the addition of a methyl group at the C6 position, which differentiates Spinosyn D from Spinosyn A, has been observed to either have minimal effect or slightly enhance activity. cotton.org Conversely, the loss of a methyl group at the C16 or C21 positions results in a notable reduction in activity against neonate tobacco budworm larvae. cotton.org These findings underscore the sensitivity of the molecule's biological function to subtle structural changes on its macrocyclic core. cotton.org
Role of Sugar Moieties (e.g., Forosamine (B98537), Rhamnose) in Activity
The two deoxysugars, forosamine and rhamnose, are indispensable for the insecticidal activity of spinosyns. asm.orgasm.org Their presence and specific structural features are crucial for effective binding to the target site. asm.orgasm.org
The forosamine sugar is attached via an α-glycosidic bond at position 17 of the aglycone. Interestingly, modifications to the substitution pattern on the forosamine nitrogen have a relatively small impact on the activity against neonate tobacco budworm larvae. cotton.org For example, the absence of N-methyl groups, as seen in Spinosyn B and C, does not significantly alter biological activity compared to their methylated counterparts. cotton.org
In contrast, the 2',3',4'-tri-O-methylrhamnose moiety, linked at position 9, is highly sensitive to structural changes. cotton.org The loss of a methyl group from any of the 2', 3', or 4' positions of the rhamnose sugar leads to a dramatic decrease in biological activity, often by at least ten-fold. cotton.org Specifically, spinosyns J and L, which lack a methyl group at the 3'-position of the rhamnose, show greatly diminished activity. cotton.org Similarly, di-demethylated rhamnosyl spinosyns are only weakly active. cotton.org This highlights the critical role of the complete methylation pattern on the rhamnose sugar for potent insecticidal action. cotton.orgcotton.org The biosynthesis of these sugars, particularly the attachment of rhamnose before forosamine, is a key process in the formation of the active spinosyn molecule. asm.orgasm.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies provide a systematic approach to understanding how the chemical structure of a molecule relates to its biological activity. cotton.org For the spinosyns, these studies have been instrumental in identifying key molecular properties that govern their insecticidal potency and in guiding the synthesis of new, more effective analogs. colab.wscapes.gov.br
Correlation of Molecular Properties (e.g., CLogP, Dipole Moment) with Biological Activity
Researchers have employed multiple linear regression (MLR) analysis to investigate the relationship between the whole-molecule properties of spinosyns and their activity against pests like the tobacco budworm. cotton.orgcolab.ws Among the various parameters examined, a statistically significant correlation was found with CLogP (a measure of lipophilicity) and the MOPAC dipole moment. cotton.orgcolab.wscolab.ws
Table 1: Physicochemical Properties and Biological Activity of Selected Spinosyns This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Log(1/LC50) | CLogP | Mopac Dipole | HOMO | LUMO | MW |
|---|---|---|---|---|---|---|
| Spinosyn B | -0.444 | 1.382 | 1.212 | -9.549 | -0.146 | 718 |
| Spinosyn C | -0.086 | 0.750 | 0.555 | -9.686 | -0.139 | 704 |
| Spinosyn D | -0.032 | 1.163 | 1.115 | -9.209 | -0.121 | 746 |
| Spinosyn E | 0.660 | 1.112 | 1.184 | -9.278 | -0.123 | 718 |
Data sourced from Sparks et al. (2001) cotton.org
Computational Modeling and Predictive Analytics
Computational modeling has played a significant role in advancing the understanding of spinosyn SAR, especially given the large and complex structure of these molecules. researchgate.net Early efforts were challenged by the molecular size and limited computing power. researchgate.net However, the application of more advanced techniques, such as artificial neural networks (ANN), proved successful where other methods like multiple regression and CoMFA had failed. researchgate.net
ANN-based QSAR studies suggested that modifying the 2',3',4'-tri-O-methylrhamnosyl moiety could enhance activity. colab.wsnih.gov This predictive insight led to the synthesis of spinosoids with these modifications, which indeed showed significantly improved activity against lepidopteran pests compared to the natural spinosad. colab.wsnih.gov These computational approaches have been instrumental in identifying promising synthetic directions and ultimately led to the discovery of spinetoram (B1464634), a more potent second-generation spinosyn insecticide. capes.gov.brresearchgate.net
Conformational Analysis and Binding Affinity to Biological Targets
The three-dimensional shape (conformation) of Spinosyn B and its interaction with its biological targets are fundamental to its insecticidal activity. The primary mode of action for spinosyns involves the disruption of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, a mechanism that is distinct from other insecticides. colab.wsresearchgate.net
Computational molecular modeling provides insights into the spatial arrangement of Spinosyn B. The molecule possesses a defined three-dimensional structure with a molecular width of approximately 13.8 Å, a length of 22.1 Å, and a depth of 8.9 Å. The macrocyclic lactone ring adopts a specific conformation that orients the forosamine and rhamnose sugar substituents in distinct positions relative to the tetracyclic core. This spatial arrangement is critical for the molecule's ability to bind to its target receptors.
The binding of spinosyns to nAChRs is allosteric, meaning they bind to a site on the receptor that is different from the acetylcholine binding site. researchgate.netresearchgate.net This interaction alters the receptor's function, leading to the excitation of the insect's central nervous system, involuntary muscle contractions, and eventual paralysis. colab.wsnih.gov Studies have suggested that spinosyns may also affect GABA-gated ion channels. researchgate.netmdpi.com The precise nature of the binding interaction and the conformational changes induced in the receptor upon ligand binding are areas of ongoing research. Understanding these dynamics at a molecular level is crucial for designing new insecticides with improved affinity and selectivity. ddg-pharmfac.netlandrylab.com
Analytical Methodologies for Spinosan B Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the separation and quantification of Spinosyn B from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-performance liquid chromatography coupled with ultraviolet (UV) detection is a widely applied method for the routine analysis of Spinosyn B. nih.govacs.org This technique separates Spinosyn B from other spinosyns and matrix components based on their differential partitioning between a stationary phase and a mobile phase. acs.org The separated analytes are then detected by a UV detector, typically at a wavelength of 250 nm. acs.orgacs.org
Methodologies have been developed for the simultaneous determination of Spinosyn B along with other major and minor spinosyns, such as spinosyns A, D, K, and N-demethylspinosyn D, in various matrices including citrus crops, soil, sediment, and water. acs.orgacs.org These methods often involve an initial extraction with organic solvents, followed by purification steps like liquid-liquid partitioning and solid-phase extraction to remove interfering substances before HPLC-UV analysis. nih.govacs.org The validated limits of quantitation (LOQ) for these methods typically range from 0.01 to 0.04 µg/g in solid matrices and can be even lower in water samples. nih.govacs.org
Table 1: HPLC-UV Method Parameters for Spinosyn B Analysis
| Parameter | Value |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Isocratic mixture of methanol, acetonitrile, and aqueous ammonium (B1175870) acetate (B1210297) |
| Flow Rate | Typically 0.4 - 1.0 mL/min |
| Injection Volume | 175 µL |
| UV Detection Wavelength | 250 nm |
| Retention Times | Approximately 13 to 26 minutes for various spinosyns |
This table presents typical parameters for HPLC-UV analysis of spinosyns, including Spinosyn B. Actual conditions may vary depending on the specific matrix and analytical goals.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Specificity
For analyses requiring higher sensitivity and specificity, particularly in complex matrices where HPLC-UV may be insufficient, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.govsemanticscholar.org LC-MS combines the powerful separation capabilities of liquid chromatography with the mass-resolving power of a mass spectrometer, allowing for the unambiguous identification and quantification of Spinosyn B, even at trace levels. nih.govsemanticscholar.org
This technique is particularly valuable for determining residues of Spinosyn B and its metabolites in challenging food and environmental samples like alfalfa hay, wheat straw, and corn stover. nih.gov The method typically involves extraction with an acetonitrile/water solution followed by solid-phase extraction for cleanup. nih.gov Using positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in conjunction with selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) allows for the simultaneous determination of multiple spinosyns in a single injection. nih.govnih.gov Validated LC-MS methods can achieve limits of quantitation as low as 0.01 µg/g and limits of detection of 0.003 µg/g. nih.govsemanticscholar.org
Immunoassay-Based Detection Methods (e.g., ELISA)
Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the detection of spinosyns. creative-diagnostics.compolysciences.comresearchgate.net These methods are based on the highly specific binding interaction between an antibody and its target antigen, in this case, a spinosyn. nih.govalliedacademies.org
Specificity and Sensitivity of Antibodies to Spinosyns and Metabolites
The effectiveness of an immunoassay is largely dependent on the specificity and sensitivity of the antibodies used. researchgate.net Antibodies developed for spinosad immunoassays typically exhibit broad cross-reactivity, recognizing not only the primary active ingredients, spinosyns A and D, but also minor metabolites like Spinosyn B, spinosyn K, and N-demethylspinosyn D. nih.govepa.gov This allows for the determination of the total spinosad residue in a sample. nih.gov These immunoassays are highly sensitive, with some kits reporting a minimum detectable concentration for spinosyn A as low as 0.02 ng/mL. nemi.gov
Applications in Environmental and Research Samples
ELISA methods have been successfully validated for the determination of spinosad residues in a wide array of environmental and agricultural samples, including water, soil, crops, and animal tissues. nih.govcreative-diagnostics.com The procedure often involves extracting the residues with appropriate solvents. nih.gov Depending on the complexity of the matrix, the sample extract may be diluted and analyzed directly or may require a cleanup step using liquid-liquid partitioning or solid-phase extraction. researchgate.netnih.gov These immunoassay kits provide a valuable screening tool, offering rapid and accurate qualitative and quantitative analysis. creative-diagnostics.com
Table 2: Performance Characteristics of Spinosyn Immunoassays
| Parameter | Value |
| Validated LOQ (Water) | 0.0001 µg/mL |
| Validated LOQ (Sediment) | 0.05 µg/g |
| Validated LOQ (Crops & Tissues) | 0.010 µg/g |
| Minimum Detectable Concentration | As low as 0.02 ng/mL |
This table summarizes the validated limits of quantitation (LOQ) and sensitivity of immunoassay methods for spinosad in various matrices. nih.govnemi.gov
Spectroscopic Characterization (e.g., NMR, HRMS) for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation and characterization of Spinosyn B. researchgate.netnih.govuni-duesseldorf.de Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary tools for determining the precise molecular structure.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov One- and two-dimensional NMR experiments help to establish the connectivity of atoms and the relative stereochemistry of the complex tetracyclic macrolide structure of Spinosyn B. researchgate.net
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecule, which allows for the determination of its elemental composition. bioinformation.net The molecular formula for Spinosyn B has been confirmed as C40H63NO10, with an average molecular mass of 717.941 g/mol . fda.govcontaminantdb.canih.gov
Method Validation and Quality Control in Research Settings
The validation of analytical methods is a critical aspect of research involving Spinosan B, ensuring the reliability and accuracy of experimental data. This process involves a systematic evaluation of a method's performance characteristics to confirm that it is suitable for its intended purpose. In the context of this compound research, this is crucial for accurately determining its presence and concentration in various environmental and biological samples. Key parameters assessed during method validation include the limits of detection (LOD) and quantitation (LOQ), as well as recovery and precision, particularly in complex sample matrices.
Limits of Detection (LOD) and Quantitation (LOQ)
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. epa.gov These parameters are fundamental in determining the sensitivity of an analytical method for this compound.
For the analysis of this compound in soil and sediment, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been validated, establishing a limit of detection (LOD) of 0.003 µg/g and a limit of quantitation (LOQ) of 0.01 µg/g. epa.gov This level of sensitivity allows for the detection and quantification of trace amounts of this compound in environmental samples.
In broader analytical methods designed to simultaneously measure multiple spinosyns, including this compound, similar levels of sensitivity have been reported. For instance, a liquid chromatography-mass spectrometry (LC-MS) method developed for various crop matrices has a validated LOQ of 0.01 µg/g and an LOD of 0.003 µg/g for the concurrent analysis of five spinosyn compounds.
The following table summarizes the limits of detection and quantitation for analytical methods capable of determining this compound in different matrices.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Soil | HPLC-UV | 0.003 µg/g | 0.01 µg/g |
| Sediment | HPLC-UV | 0.003 µg/g | 0.01 µg/g |
Recovery and Precision in Complex Matrices
Recovery studies are essential to assess the efficiency of an analytical method in extracting an analyte from a complex matrix. Precision, on the other hand, measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical indicators of a method's accuracy and reliability.
In the analysis of this compound in environmental matrices such as soil, the recovery and precision of the HPLC-UV method have been thoroughly evaluated. The mean recoveries for this compound from fortified soil samples were found to be within the acceptable range of 70-120%, with relative standard deviations (RSDs) of ≤20%, indicating good method accuracy and precision. epa.gov
Specifically, in sandy loam soil, the mean recovery for this compound was 98% at a fortification level of 0.010 µg/g, with a relative standard deviation (RSD) of 6%. epa.gov At a higher fortification level of 1.00 µg/g, the mean recovery was 90% with an RSD of 3%. epa.gov In clay loam soil, the mean recoveries were 91% (RSD 6%) and 93% (RSD 2%) at fortification levels of 0.010 µg/g and 1.00 µg/g, respectively. epa.gov
The following interactive data table presents the recovery and precision data for this compound in different soil matrices at various fortification levels.
| Matrix | Fortification Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sandy Loam Soil | 0.010 | 98 | 6 |
| Sandy Loam Soil | 1.00 | 90 | 3 |
| Clay Loam Soil | 0.010 | 91 | 6 |
| Clay Loam Soil | 1.00 | 93 | 2 |
Mechanisms of Resistance to Spinosyns
Target-Site Resistance Mechanisms
Target-site resistance is a primary mechanism of defense against spinosyns in insects. researchgate.netcuny.edunih.gov This form of resistance occurs when genetic mutations alter the specific protein targeted by the insecticide, reducing its binding affinity and rendering the insecticide less effective. pjoes.com For spinosyns, the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's nervous system. researchgate.net
The main cause of target-site resistance to spinosyns involves mutations in the genes encoding subunits of the nicotinic acetylcholine receptor (nAChR). researchgate.netnih.gov Spinosyns act at a unique allosteric site on the nAChR, and alterations in this receptor, particularly the α6 subunit, are strongly linked to resistance. researchgate.netmdpi.com Studies in Drosophila melanogaster have provided conclusive evidence that the Dα6 subunit is a key target site for spinosyns. nih.govnih.gov Loss-of-function mutations, mis-splicing, insertions/deletions (indels), or point mutations in the nAChR α6 subunit gene can all result in high levels of resistance. researchgate.netnih.gov
One of the most well-documented mutations is a single nucleotide polymorphism that results in the substitution of a glycine (B1666218) residue with a glutamic acid (G275E) in the nAChR α6 subunit. This G275E mutation, located in a transmembrane region of the receptor, has been identified in spinosad-resistant populations of the western flower thrips, Frankliniella occidentalis, and the tomato leafminer, Tuta absoluta. nih.govrothamsted.ac.uk The frequency of this mutation in field populations has been shown to correlate with the level of resistance observed. rothamsted.ac.uk It is hypothesized that any mutation leading to a loss of the α6 subunit's function could confer resistance, making the development of resistance more likely than if a single, specific mutation were required. nih.gov
Table 1: Documented Mutations in the nAChR α6 Subunit Conferring Spinosyn Resistance
| Insect Species | Mutation | Consequence | Reference(s) |
|---|---|---|---|
| Frankliniella occidentalis (Western Flower Thrips) | G275E | Point mutation leading to amino acid substitution. | nih.gov |
| Tuta absoluta (Tomato Leafminer) | G275E | Point mutation leading to amino acid substitution. | rothamsted.ac.uk |
| Ceratitis capitata (Mediterranean Fruit Fly) | Truncated transcripts | Mutations causing premature stop codons. | nih.gov |
| Drosophila melanogaster (Fruit Fly) | Various | Chemically-induced mis-sense mutations and truncated proteins. | nih.govnih.gov |
While the interaction with GABA receptors is part of the insecticidal action of spinosyns, resistance mechanisms are predominantly linked to alterations in the primary target, the nAChRs. ekb.egdrugbank.com There is limited evidence to suggest that alterations in GABA receptor function are a major mechanism of resistance to spinosyns. ekb.eg The primary driver for high-level, field-evolved resistance remains mutations affecting the nAChRα6 subunit. cuny.edunih.gov
Metabolic Resistance Pathways
Metabolic resistance is another significant mechanism that allows insects to survive exposure to spinosyns. researchgate.netmdpi.com This pathway does not involve changes to the target site but relies on the insect's ability to detoxify or sequester the insecticide before it can reach its target in the nervous system. researchgate.net This is typically achieved through the increased production and activity of specific detoxification enzymes. mdpi.comnih.gov In several insect species, metabolic resistance has been identified as a key factor, sometimes in conjunction with target-site mutations. researchgate.netnih.gov
Several families of detoxification enzymes have been implicated in metabolic resistance to spinosyns. ekb.egresearchgate.net The most prominent among these are cytochrome P450 monooxygenases (P450s or oxidases), esterases, and Glutathione (B108866) S-Transferases (GSTs). mdpi.complos.org
Cytochrome P450 Monooxygenases (P450s): Upregulation of P450 genes is a common metabolic resistance mechanism. mdpi.com These enzymes can metabolize spinosad, reducing its toxicity. researchgate.net Studies have shown that increased P450 activity is associated with spinosad resistance in species like the housefly (Musca domestica), the cotton bollworm (Helicoverpa armigera), and Tuta absoluta. mdpi.comnih.govplos.org For instance, in T. absoluta, mixed-function oxidases (MFOs), a group that includes P450s, have been shown to be involved in detoxification. researchgate.net
Esterases: Increased activity of esterase enzymes has also been linked to spinosad resistance in some insect populations. researchgate.net These enzymes can hydrolyze the insecticide, rendering it inactive.
Glutathione S-Transferases (GSTs): GSTs are another class of enzymes that can contribute to detoxification. plos.org Overexpression of GST genes has been observed in spinosad-resistant strains of the housefly, suggesting a role in the resistance profile. plos.org However, in other species, the contribution of GSTs to spinosad resistance has been described as minor. researchgate.net
Table 2: Detoxification Enzymes Implicated in Spinosyn Resistance
| Enzyme Class | Insect Species | Evidence | Reference(s) |
|---|---|---|---|
| Cytochrome P450s (Oxidases) | Tuta absoluta | Increased activity of mixed-function oxidases. | researchgate.net |
| Musca domestica | Overexpression of P450 genes (e.g., cyp4d9). | plos.org | |
| Helicoverpa armigera | Associated with metabolic resistance. | nih.gov | |
| Esterases | Tuta absoluta | Increased enzyme activity associated with resistance. | researchgate.net |
| Spodoptera littoralis | Limited role found in some studies. | ekb.eg | |
| Glutathione S-Transferases (GSTs) | Musca domestica | Overexpression of GST genes in resistant strains. | plos.org |
| Spodoptera exigua | Minor role suggested by synergism studies. | ekb.eg |
Evolution of Resistance in Laboratory and Field Insect Populations
The evolution of resistance to spinosyns has been observed in both laboratory-selected strains and in field populations subjected to repeated insecticide applications. cuny.edunih.gov Resistance can evolve rapidly, particularly when the insecticide is used intensively without rotation with other modes of action. cuny.edu
In laboratory settings, resistance has been successfully induced in numerous species, including Heliothis virescens and Musca domestica, often within a few dozen generations of selection pressure. pagepressjournals.org These laboratory selections have been instrumental in identifying the genetic basis of resistance, such as the mutations in the nAChR α6 subunit. nih.govnih.gov
In the field, resistance was first reported in the diamondback moth, Plutella xylostella, in Hawaii after just a few years of intensive spinosad use. pagepressjournals.org Since then, field-evolved resistance has been documented in at least a dozen insect species, including the western flower thrips (Frankliniella occidentalis), various leafminers, and some species of fruit flies. cuny.edunih.govmdpi.com The levels of resistance can vary significantly, from low levels of tolerance to resistance ratios exceeding 1000-fold in some cases. nih.gov Monitoring programs have tracked the increasing frequency of resistance alleles, such as the G275E mutation in F. occidentalis populations, correlating with reduced efficacy of spinosyn-based products in certain regions. mdpi.com
Table 3: Examples of Insect Species with Documented Spinosyn Resistance
| Insect Species | Resistance Context | Key Findings | Reference(s) |
|---|---|---|---|
| Plutella xylostella (Diamondback Moth) | Field | Developed resistance in Hawaii after 2 years of intensive use. | pagepressjournals.org |
| Frankliniella occidentalis (Western Flower Thrips) | Field & Laboratory | High levels of resistance associated with the G275E mutation. | cuny.edunih.gov |
| Tuta absoluta (Tomato Leafminer) | Field | High levels of resistance in Brazil linked to the G275E mutation. | rothamsted.ac.uk |
| Musca domestica (Housefly) | Laboratory | Resistance developed through lab selection; associated with metabolic enzymes. | plos.orgpagepressjournals.org |
| Ceratitis capitata (Mediterranean Fruit Fly) | Field & Laboratory | Resistance alleles detected in field populations; linked to truncated nAChRα6. | nih.gov |
| Colorado Potato Beetle (Leptinotarsa decemlineata) | Field | Resistance documented in field populations, though often recessive. | cuny.edu |
| Thrips tabaci (Onion Thrips) | Field | Very low to low levels of resistance observed in Pakistani populations. | mdpi.com |
Environmental Fate and Ecological Considerations in Research Contexts
Degradation Pathways in Environmental Matrices
Spinosan B, as a metabolite of spinosyn A, undergoes various degradation processes in the environment. These pathways are influenced by factors such as light, microbial activity, and pH.
Photolytic Degradation in Aqueous Systems
Photolytic degradation, the breakdown of compounds by light, is a significant factor in the dissipation of spinosyns in aquatic systems. Studies have shown that aqueous photolysis of spinosad (which includes spinosyn A, the precursor to this compound) is rapid when exposed to sunlight, with observed half-lives typically ranging from less than 1 to 2 days in summer sunlight. nih.govresearchgate.net This rapid photolytic breakdown of spinosad in laboratory studies has been corroborated by microcosm studies. usda.gov The primary route of degradation under aqueous photolytic conditions involves the loss of the forosamine (B98537) sugar and reduction of the 13,14-bond on the macrolide ring. nih.govresearchgate.net this compound has been detected as one of the major photolytic products of spinosyn A in aqueous solutions. researchgate.netnih.gov
Data on the photolytic degradation of spinosyns A and D in various aqueous solutions under 300 nm artificial light showed differing rates depending on the water source (distilled-deionized, seawater, stream, and tap water). researchgate.netnih.gov The presence of sensitizers like acetone (B3395972) significantly enhanced the photolysis rate. researchgate.netnih.gov
Biotic Degradation (e.g., Microbial Metabolism in Soil and Water)
Biotic transformations, particularly microbial metabolism, contribute to the dissipation of spinosad and its metabolites, including this compound, in soil and water. nih.govresearchgate.net While generally less rapid than photolysis in the presence of light, biotic degradation becomes more important in the absence of light. nih.govresearchgate.net
In soil laboratory incubations under aerobic conditions and in the dark, spinosyn A exhibits low to moderate persistence, forming this compound as a major metabolite, which itself shows moderate to high persistence. nih.gov Degradation under anaerobic conditions primarily involves changes and substitutions in the rhamnose ring, potentially leading to the complete loss of this ring. nih.govresearchgate.net Aerobic degradation is more extensive, resulting in smaller compounds with the loss of both the forosamine and rhamnose sugars, forming diketone spinosyn aglycon degradates. nih.govresearchgate.net
Microbial activity in soil is influenced by various factors, including soil type, moisture, pH, temperature, and the presence of organic matter. shivajichk.ac.infrontiersin.orgresearchgate.net These factors can impact the rate and pathways of biotic degradation of compounds like this compound.
Hydrolytic Stability and pH Influence
Abiotic hydrolysis is considered relatively unimportant compared to photolysis and biotic transformations for spinosad degradation, except under highly basic conditions. nih.govresearchgate.net Spinosad is reported to be relatively stable in water at pH 5-7 and has a significantly longer half-life (approximately 8 months or ≥200 days) at pH 9. nih.govresearchgate.net Hydrolytic degradation of spinosad involves the loss of the forosamine sugar and water, along with a reduction on the macrolide ring. nih.govresearchgate.net
While specific detailed data on the hydrolytic stability of isolated this compound across a wide pH range were not extensively found for direct inclusion as a data table, research on the hydrolytic stability of other compounds highlights the general principle that pH can significantly influence the rate of hydrolysis. nih.govgelest.comnih.govresearchgate.net Acidic conditions can lead to moderate to low stability, while basic conditions may show better stability or, in some cases, increased degradation depending on the compound structure. nih.govresearchgate.net Given that this compound is a metabolite of spinosyn A, its hydrolytic behavior is likely related to the functional groups present after the initial degradation of spinosyn A.
Mobility and Persistence in Soil and Sediment
The mobility and persistence of this compound in soil and sediment are critical factors in determining its potential for transport and long-term presence in the environment.
Adsorption Characteristics to Organic Matter
Spinosad, and by extension its metabolite this compound, partitions rapidly from water to organic matter and soil/sediment in aquatic systems. nih.govresearchgate.net This adsorption to organic matter and soil particles significantly influences its mobility and bioavailability.
Research indicates that the adsorption of spinosyn A and D, as well as their metabolites like this compound, is not clearly correlated with pH. nih.gov Studies on spinosad adsorption on soil and its fractions (humic acid and clay) have shown that adsorption data can be successfully fitted to the Freundlich equation. ekb.egresearchgate.net Soil clay fractions exhibited a higher affinity for spinosad adsorption compared to humic acid and the bulk soil. ekb.egresearchgate.net The adsorption capacity of organic pollutants on soils is generally negatively correlated with particle size, with smaller particles having greater adsorption capacity. pjoes.com Organic matter content is an important factor influencing the adsorption of organic pollutants in soil. pjoes.comusda.govd-nb.info
A reported KOC value for spinosad is 1050 L/kg, indicating a moderate to high potential for adsorption to organic carbon in soil. ekb.egresearchgate.net this compound is described as exhibiting low mobility to immobility in soil based on studies. nih.gov
Leaching Potential
The leaching potential of a compound is its propensity to be transported through the soil profile by water flow, potentially reaching groundwater. This is influenced by persistence, sorption capacity, and hydraulic conditions. nih.govusda.gov
Based on calculated Groundwater Ubiquity Score (GUS) indices for spinosad, studies suggest a very low to low leaching potential under aerobic conditions and a moderate leaching potential under anaerobic conditions in a specific lacustrine Egyptian soil. ekb.egresearchgate.net this compound, being a metabolite with low mobility to immobility in soil, is expected to have a limited leaching potential compared to its parent compound, particularly under aerobic conditions where it is formed and persists. nih.gov Factors such as soil texture, structure, organic matter content, and rainfall patterns also play a role in determining leaching potential. usda.govrepec.org Soils with clayey texture and higher organic matter content tend to retain compounds more effectively, reducing leaching. repec.org
Environmental Behavior of this compound Metabolites
Research into the environmental fate of spinosad, an insecticide derived from Saccharopolyspora spinosa, has identified Spinosyn B as a significant metabolite. Spinosad is a mixture primarily composed of Spinosyn A and Spinosyn D. Spinosyn B is a major metabolite formed from the degradation of Spinosyn A in various environmental compartments. nih.govfao.org
The formation of Spinosyn B occurs through different pathways, including microbial demethylation of Spinosyn A in soil under aerobic conditions. usda.gov Additionally, Spinosyn B can be generated as a photoproduct of Spinosyn A during aqueous photolysis and on soil surfaces when exposed to light. nih.govfao.orgresearchgate.net
Studies have investigated the persistence and mobility of Spinosyn B in the environment. In soil laboratory incubations under aerobic conditions, Spinosyn B has demonstrated moderate to high persistence, often exceeding the persistence of its parent compound, Spinosyn A. nih.govfao.org Data indicates that concentrations of Spinosyn B can become higher than those of Spinosyn A after a certain period in soil. fao.org The mobility of Spinosyn B in soil is generally characterized as low to immobile. nih.gov
In natural sediment-water systems, Spinosyn B is also formed as a major metabolite of Spinosyn A and has been detected in both the sediment and water phases. nih.gov
Analytical methods, such as High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and immunoassay, are employed in research to determine the residues of spinosad and its metabolites, including Spinosyn B, in environmental matrices like soil, sediment, and water. researchgate.netresearchgate.netnih.govscite.ai
Research findings also suggest that Spinosyn B retains significant biological activity towards target organisms, comparable to that of its parent compound, Spinosyn A. epa.gov
Detailed research findings on the formation and persistence of Spinosyn B are summarized in the table below:
| Environmental Compartment | Parent Compound | Formation Pathway(s) | Persistence | Key Findings | Source |
| Aerobic Soil (Laboratory) | Spinosyn A | Microbial demethylation | Moderate to High | Major metabolite (max. 67% AR), more persistent than Spinosyn A. nih.govfao.org | nih.govfao.org |
| Soil Surface | Spinosyn A | Photolysis | Not explicitly stated | Formed as a photoproduct (21.6% AR in one study). nih.gov | nih.gov |
| Sediment-Water Systems (Aerobic) | Spinosyn A | Biotic transformations, Photolysis | Medium to High (in sediment-water system for parent) | Major metabolite, found in sediment (max. 17.3% AR) and water (max. 7.4% AR). nih.gov | nih.gov |
| Aqueous Systems | Spinosyn A | Photolysis | Not explicitly stated | Formed as a major photolytic product (max. 5.7% AR in sterile aqueous photolysis). nih.govresearchgate.net | nih.govresearchgate.net |
Note: AR refers to Applied Radioactivity.
Future Directions and Research Gaps for Spinosan B
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of the spinosyn core structure is a complex process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes. researchgate.netresearchgate.net While the primary biosynthetic gene cluster for spinosyns has been identified in Saccharopolyspora spinosa, research into novel enzymatic functions and alternative pathways is ongoing. researchgate.netepo.org
Future research should focus on:
Discovery of Novel PKS Modules and Tailoring Enzymes: The discovery of butenyl-spinosyns, produced by Saccharopolyspora pogona, points to the existence of novel biosynthetic enzymes capable of extending the polyketide chain. epo.orgresearchgate.net Identifying and characterizing these enzymes could lead to the generation of new spinosyn analogs with altered properties.
Characterization of Unassigned Genes: The spinosyn gene cluster contains genes with functions that are not yet fully understood. researchgate.netnih.gov Detailed biochemical characterization of the proteins encoded by these genes, such as spnL and spnM, is crucial to fully map the biosynthetic pathway. scispace.comacs.org For instance, SpnF has been identified as a cyclase that catalyzes a transannular [4+2] cycloaddition, a key step in forming the tetracyclic core. scispace.com Further studies on enzymes like SpnL, which is involved in the final cross-bridging step, are needed. scispace.comacs.org
Investigating Regulatory Mechanisms: The regulation of the spinosyn biosynthetic gene cluster is complex. Understanding the roles of transcriptional regulators within the cluster could lead to strategies for enhancing spinosyn production. researchgate.net
A deeper understanding of the biosynthesis will not only be academically interesting but will also provide tools for metabolic engineering to increase yields and produce novel, more potent derivatives. researchgate.net
Development of Advanced Synthetic Methodologies for Diversification
While fermentation remains the primary source of spinosyns, chemical synthesis and semi-synthesis offer powerful tools for creating novel analogs with improved properties that may not be accessible through biosynthesis alone. nih.govbeilstein-journals.org
Key areas for future development include:
Convergent and Modular Total Synthesis: Recent advances have demonstrated the total synthesis of spinosyn A, offering a highly convergent and modular approach. nih.gov Further refinement of these synthetic routes will enable the creation of a wide range of analogs with modifications at various positions to address issues like insect resistance. nih.govresearchgate.net
Novel Glycosylation and Aglycone Modification Strategies: The two sugar moieties, D-forosamine and 2',3',4'-tri-O-methylrhamnose, are critical for insecticidal activity. asm.org Developing more efficient and selective methods for glycosylation and for modifying the tetracyclic aglycone will be key to generating diverse libraries of spinosyn analogs. beilstein-journals.orgresearchgate.net For example, semi-synthetic methods have been developed to create derivatives like spinetoram (B1464634) by modifying the rhamnose sugar and the macrolide core. researchgate.netbeilstein-journals.org
Structure-Activity Relationship (SAR) Guided Design: Computational modeling and quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding how structural modifications impact biological activity. cotton.orgcolab.ws Continued use of these predictive tools will guide the rational design of new spinosoids with enhanced potency and selectivity. colab.ws
The following table summarizes some synthetic approaches explored for spinosyn diversification:
| Synthetic Strategy | Description | Key Findings & Future Scope |
| Total Synthesis | Complete chemical synthesis of the spinosyn molecule from simple starting materials. | A highly convergent and modular total synthesis of spinosyn A has been achieved, offering a platform to create diverse analogs to combat resistance. nih.gov |
| Semi-synthesis | Chemical modification of the naturally produced spinosyn aglycone or its derivatives. | Enabled the development of spinetoram with improved activity. researchgate.net Provides a route to synthesize analogs with varied substituents on the macrolide and sugar moieties. beilstein-journals.org |
| Glycosylation Methods | Development of efficient techniques to attach different sugar molecules to the spinosyn core. | Mild and efficient methods for β-selective glycosylation of D-forosamine have been established, crucial for synthesizing complex analogs. researchgate.net |
| Aglycone Modification | Chemical alteration of the tetracyclic core structure. | Synthesis of analogs with an arene group as ring A has been explored, potentially leading to new insecticides. researchgate.net |
In-depth Characterization of Molecular Interactions with Biological Targets
The primary mode of action for spinosyns is the disruption of nicotinic acetylcholine (B1216132) receptors (nAChRs), but at a site distinct from other insecticides like neonicotinoids. researchgate.netlukasiewicz.gov.plncl.edu.tw A more detailed understanding of this interaction is vital for designing next-generation insecticides and managing resistance.
Future research should aim for:
High-Resolution Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of spinosyn B bound to its target nAChR subunit (such as the Dmα6 subunit in Drosophila melanogaster) would provide unprecedented insight into the specific molecular interactions. pagepressjournals.org This would reveal the key amino acid residues involved in binding and the conformational changes induced upon binding.
Advanced Spectroscopic and Computational Analyses: Techniques like NMR spectroscopy can be used to study the bioactive conformations of spinosyns and their interactions with the receptor in a solution state. researchgate.net Molecular dynamics simulations can complement experimental data to model the dynamic nature of the binding process.
Comparative Binding Studies: Investigating the binding of different spinosyn analogs, including less active or inactive ones, to the nAChR can help to precisely map the pharmacophore and understand the structural requirements for high-affinity binding. cotton.org
Exploration of New Biological Activities and Therapeutic Potential in Research Models
While spinosyns are well-established as insecticides, their unique chemical structure and mode of action suggest they may have other biological activities worth exploring. researchgate.netlukasiewicz.gov.pl
Research in this area should include:
Screening against a Broader Range of Organisms: Systematic screening of spinosyn B and its analogs against a wide variety of organisms, including other invertebrate pests, nematodes, and parasites of veterinary or medical importance, could uncover new applications. researchgate.net
Investigating Acaricidal and Nematicidal Properties: Preliminary studies have shown activity against some mite and nematode species. More in-depth research is needed to determine the potential of spinosyn B as an acaricide or nematicide.
Exploring Potential in Human and Animal Health: While spinosad has low mammalian toxicity, the specific interaction with invertebrate nAChRs could be exploited. capes.gov.br Research into the potential of spinosyn derivatives to target nAChR-related disorders in a therapeutic context, although a long shot, could be considered in preclinical research models.
Strategies to Mitigate Resistance Development in Target Organisms
The development of insect resistance is a significant threat to the long-term efficacy of any insecticide, and spinosad is no exception. ncl.edu.twresearchgate.net While resistance is not yet widespread, it has been reported in several insect species, often linked to intensive use. researchgate.netnih.gov
Future strategies to combat resistance should focus on:
Understanding Resistance Mechanisms: Resistance can arise from target-site mutations in the nAChRα6 subunit or through enhanced metabolic detoxification by enzymes like cytochrome P450s or esterases. researchgate.netresearchgate.netmdpi.com Continued research to identify the specific mutations and metabolic pathways involved in resistance in different pest populations is crucial.
Development of Resistance-Breaking Analogs: The development of new spinosyn analogs that are less susceptible to existing resistance mechanisms is a high priority. nih.gov This could involve designing molecules that bind to the target site differently or are not substrates for the metabolic enzymes that confer resistance.
Integrated Pest Management (IPM) Strategies: Promoting the use of spinosad within an IPM framework that includes rotation with insecticides having different modes of action is essential to delay the onset of resistance. researchgate.netmdpi.com The general lack of cross-resistance between spinosyns and other insecticide classes is a major advantage in this regard. pagepressjournals.org
The following table outlines documented resistance mechanisms and potential mitigation strategies:
| Resistance Mechanism | Description | Mitigation Strategy |
| Target-Site Insensitivity | Mutations in the nicotinic acetylcholine receptor (nAChR) α6 subunit reduce the binding affinity of spinosyns. researchgate.net | Development of new spinosyn analogs that can overcome these mutations; rotation with insecticides that have different target sites. nih.gov |
| Metabolic Resistance | Increased activity of detoxification enzymes, such as cytochrome P450s and esterases, that break down the insecticide. researchgate.netmdpi.com | Use of synergists that inhibit these enzymes (in research settings); development of spinosyn analogs that are less susceptible to metabolic breakdown. |
| Reduced Penetration | Changes in the insect's cuticle that reduce the rate of insecticide absorption. | Further research is needed to understand the prevalence and impact of this mechanism for spinosyns. |
Advanced Environmental Monitoring and Modeling in Research Studies
Spinosad is known for its relatively rapid degradation in the environment, which contributes to its favorable safety profile. researchgate.net However, a more nuanced understanding of the environmental fate of individual components like spinosyn B is important.
Future research should incorporate:
Development of More Sensitive Analytical Methods: Creating highly sensitive and specific analytical methods, such as advanced mass spectrometry techniques, for detecting low concentrations of spinosyn B and its degradation products in complex environmental matrices like soil, water, and sediment.
Environmental Fate Modeling: Developing and refining predictive models that can accurately simulate the transport, persistence, and degradation of spinosyn B under various environmental conditions. This will help in assessing potential exposure and risk to non-target organisms.
By focusing on these key research areas, the scientific community can continue to build upon the success of spinosyn B, ensuring its continued utility in a sustainable manner while unlocking its full potential for new applications.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Spinosan B with high purity, and how can researchers validate its chemical identity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, specific catalysts). Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural identity via H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries to ensure consistency .
- Data Presentation : Include a comparative table of solvent systems, retention times (HPLC), and spectral peaks (NMR) from replicate syntheses to highlight reproducibility.
Q. How should researchers characterize this compound’s structural and physicochemical properties for reproducibility?
- Methodological Answer : Use a combination of spectroscopic (UV-Vis, IR), crystallographic (XRD), and chromatographic techniques. For stability assessment, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Document crystal lattice parameters (XRD) and thermodynamic properties (DSC/TGA) to establish baseline data .
- Data Presentation : Tabulate melting points, solubility in common solvents, and degradation kinetics under stress conditions.
Q. What are the key parameters influencing this compound’s stability in different formulations?
- Methodological Answer : Design stability studies with factorial experiments to isolate variables like pH (3–9), temperature (4–40°C), and excipient interactions. Use LC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
- Data Presentation : Include heatmaps showing degradation rates across experimental conditions and Pareto charts identifying dominant factors.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Validate hypotheses via orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic assays) and dose-response studies. Use sensitivity analysis to quantify the impact of methodological differences .
- Data Presentation : Forest plots comparing effect sizes across studies and correlation matrices highlighting assay-dependent outcomes.
Q. What experimental designs are optimal for assessing this compound’s bioactivity against drug-resistant microbial strains?
- Methodological Answer : Employ checkerboard assays to evaluate synergy with existing antibiotics. Use fractional inhibitory concentration (FIC) indices and time-kill curves. Ensure replication (n ≥ 3) and include positive/negative controls. Apply non-linear regression to model dose-response relationships .
- Data Presentation : Tabulate FIC indices (synergistic/additive/antagonistic outcomes) and time-kill curve AUC values.
Q. How can computational models of this compound’s target interactions be validated experimentally?
- Methodological Answer : Compare molecular docking predictions (e.g., AutoDock Vina) with empirical binding data (SPR, ITC). Mutagenesis studies on predicted binding residues can confirm mechanistic relevance. Use molecular dynamics simulations to assess stability of ligand-receptor complexes .
- Data Presentation : Overlay docking poses with crystallographic structures and provide ΔG binding energy correlations between computational and experimental results.
Guidance for Data Reporting
- Tables/Figures : Follow journal-specific guidelines (e.g., Roman numerals for tables, self-explanatory titles) . For spectral data, include raw files in supplementary materials with annotated peaks .
- Contradiction Management : Pre-register study protocols to reduce bias and use open-access repositories for raw data, enabling independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
